molecular formula C39H72O8 B010614 1,2-Dipalmitoyl-3-succinylglycerol CAS No. 108032-13-9

1,2-Dipalmitoyl-3-succinylglycerol

Cat. No.: B010614
CAS No.: 108032-13-9
M. Wt: 669 g/mol
InChI Key: GNENAKXIVCYCIZ-PGUFJCEWSA-N
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Description

1,2-Dipalmitoyl-3-succinylglycerol is a synthetic lipid compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is characterized by the presence of two palmitoyl (hexadecanoyl) groups attached to the glycerol backbone and a succinyl group at the third position. This compound is known for its unique properties and applications in various scientific fields.

Mechanism of Action

Target of Action

1,2-Dipalmitoyl-3-succinylglycerol is a pH-sensitive lipid .

Mode of Action

The compound interacts with its targets in a pH-dependent manner . This pH sensitivity makes it suitable for liposome preparation , which can be used for targeted drug delivery.

Action Environment

The action of this compound is likely influenced by environmental factors such as pH . Its pH-sensitive properties suggest that it could be more active or stable in certain pH environments. For example, it could potentially be used to target acidic environments, such as tumor tissues or inflamed tissues, which often have a lower pH than normal tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through the esterification of glycerol with palmitic acid, followed by the reaction with succinic anhydride. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the succinyl group to a hydroxyl group.

    Substitution: The succinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted succinyl derivatives.

Scientific Research Applications

1,2-Dipalmitoyl-3-succinylglycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-succinylglycerol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its succinyl group, which imparts pH-sensitive properties, making it suitable for applications requiring controlled release mechanisms.

Properties

IUPAC Name

4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENAKXIVCYCIZ-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148366
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108032-13-9
Record name 1,2-Dipalmitoyl-sn-glycerol-3-succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108032-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108032139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-3-succinylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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